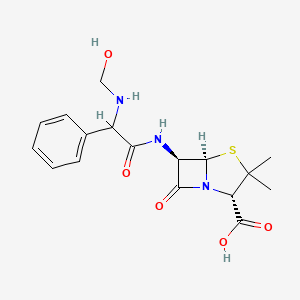

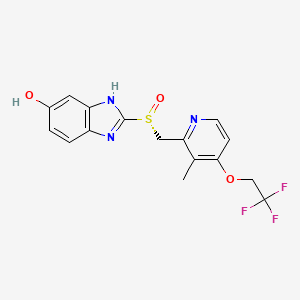

(R)-5-Hydroxylansoprazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

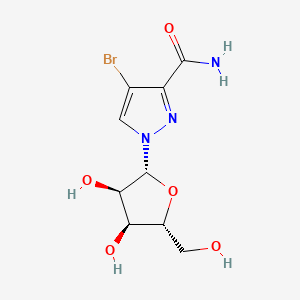

®-5-Hydroxylansoprazole is a chiral derivative of lansoprazole, a proton pump inhibitor commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is notable for its potential enhanced pharmacological properties due to its specific stereochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Hydroxylansoprazole typically involves the chiral resolution of lansoprazole or its intermediates. One common method is the asymmetric reduction of a ketone precursor using chiral catalysts or reagents. The reaction conditions often include:

Solvents: Methanol, ethanol, or dichloromethane.

Catalysts: Chiral ligands or enzymes.

Temperature: Typically maintained at low to moderate temperatures (0-50°C) to ensure selectivity.

Industrial Production Methods

Industrial production of ®-5-Hydroxylansoprazole may involve large-scale chiral resolution techniques such as:

Chromatographic separation: Using chiral stationary phases.

Enzymatic resolution: Employing specific enzymes that selectively react with one enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

®-5-Hydroxylansoprazole undergoes several types of chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the hydroxyl group to a hydrogen atom.

Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dehydroxylated derivatives.

Substitution: Halogenated aromatic compounds.

Applications De Recherche Scientifique

®-5-Hydroxylansoprazole has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential as a more effective proton pump inhibitor with fewer side effects.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

®-5-Hydroxylansoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme in the stomach lining, which is responsible for acid secretion. The compound binds to the enzyme’s active site, blocking the final step of acid production. This inhibition reduces gastric acidity, providing relief from acid-related disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lansoprazole: The parent compound, widely used as a proton pump inhibitor.

Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.

Uniqueness

®-5-Hydroxylansoprazole is unique due to its specific stereochemistry, which may offer enhanced selectivity and potency compared to its racemic or other enantiomeric counterparts. This specificity can lead to improved therapeutic outcomes and reduced side effects.

Propriétés

Numéro CAS |

220609-28-9 |

|---|---|

Formule moléculaire |

C16H14F3N3O3S |

Poids moléculaire |

385.4 g/mol |

Nom IUPAC |

2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol |

InChI |

InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)/t26-/m1/s1 |

Clé InChI |

IDCLTMRSSAXUNY-AREMUKBSSA-N |

SMILES isomérique |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |

SMILES canonique |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.